3-Bromo-5-morpholinopyridine

PIPK inhibition chromenopyridine patent specification

Medicinal chemistry teams developing ATP-competitive kinase inhibitors require precise 1,3-substitution patterns for scaffold diversification. Positional isomers produce structurally divergent intermediates incompatible with patent-specified routes. - Enables Suzuki-Miyaura coupling at C3 while C5 morpholine maintains hinge-binding interactions - Patent-supported building block for chromenopyridine (WO 2019/126730) and kinase inhibitor scaffolds (WO 2013/041038) - XLogP3=1.3, TPSA=25.4 Ų; positions within CNS drug-like space vs. polar amide analogs

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 200064-13-7
Cat. No. B1522347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-morpholinopyridine
CAS200064-13-7
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CN=C2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2
InChIKeyCOIOXTGXIQKWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-morpholinopyridine: Specification & Structural Identity


3-Bromo-5-morpholinopyridine (CAS 200064-13-7) is a heterobifunctional pyridine derivative with the molecular formula C₉H₁₁BrN₂O and molecular weight 243.10 g/mol [1]. The compound features a bromine atom at the 3-position of the pyridine ring and a morpholine substituent at the 5-position, yielding a topological polar surface area (TPSA) of 25.4 Ų and a calculated XLogP3 of approximately 1.3 [1]. Commercial availability includes specifications of 95–98% purity with batch-specific certificates of analysis (COA) confirming identity via NMR, HPLC, or GC .

3-Bromo-5-morpholinopyridine: Positional Isomer Limitations


3-Bromo-5-morpholinopyridine is not interchangeable with its positional isomers—such as 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5) or 4-(6-bromopyridin-3-yl)morpholine (CAS 952582-08-0) [1]—nor with simple 3-bromopyridine. The precise 1,3-relationship between the bromine (C3) and morpholine (C5) substituents dictates both the vector of cross-coupling reactions and the geometry of target binding when incorporated into kinase inhibitors [2]. Substitution of a positional isomer alters the spatial orientation of the morpholine moiety relative to the halogen coupling handle, producing structurally divergent intermediates that cannot access the same downstream pharmacophores .

3-Bromo-5-morpholinopyridine: Differentiation Evidence


PIPK Inhibitor Intermediate Designation

3-Bromo-5-morpholinopyridine is explicitly designated as a key synthetic intermediate in WO 2019/126730 A1 for the preparation of chromenopyridine derivatives claimed as phosphatidylinositol phosphate kinase (PIPK) inhibitors . The patent specification cites this compound by CAS number as the required bromo-morpholinopyridine building block for constructing the inhibitor scaffold . In contrast, the 2-position isomer (CAS 200064-11-5) or unsubstituted 3-bromopyridine lack the requisite 5-morpholine substitution pattern for the disclosed synthetic route.

PIPK inhibition chromenopyridine patent specification

Kinase Inhibitor Scaffold in Patent

WO 2013/041038 A1 discloses pyridine compounds as protein kinase inhibitors wherein the 3-bromo-5-morpholinopyridine substructure constitutes a core component of the claimed pharmacophore [1]. The bromine at position 3 serves as the point of diversification via cross-coupling reactions, while the morpholine at position 5 contributes to kinase domain interactions [1]. This specific substitution pattern distinguishes it from 4-(6-bromopyridin-3-yl)morpholine (CAS 952582-08-0), which places the bromine at position 2 and morpholine at position 5—a regioisomer that cannot access the same binding orientation in the ATP-binding pocket of targeted kinases [1].

kinase inhibition heterocyclic building block patent

Physicochemical Profile vs. Amide Analog

3-Bromo-5-morpholinopyridine (TPSA = 25.4 Ų; XLogP3 = 1.3; rotatable bonds = 1) exhibits a markedly different physicochemical profile compared to 3-bromo-5-(morpholinocarbonyl)pyridine (CAS 342013-81-4) [1]. The carbonyl-containing analog has a higher TPSA of 42.43 Ų, a molecular weight of 271.11 g/mol, two rotatable bonds, and a reduced logP of 1.25, reflecting the introduction of a polar amide linker [1]. This increased polarity and hydrogen-bonding capacity fundamentally alter solubility, membrane permeability, and pharmacokinetic behavior when incorporated into bioactive molecules [2].

physicochemical properties lipophilicity TPSA

Suzuki Coupling Handle vs. 3,5-Dibromopyridine

3-Bromo-5-morpholinopyridine provides a single, well-defined aryl bromide handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, while the morpholine moiety at the 5-position is retained throughout the coupling sequence . This contrasts sharply with its precursor, 3,5-dibromopyridine, which possesses two reactive bromine sites that can undergo non-selective mono-coupling or undesired bis-coupling unless carefully controlled . The pre-installed morpholine group eliminates the need for post-coupling amination at the 5-position, streamlining synthetic routes to functionalized pyridine scaffolds .

cross-coupling Suzuki–Miyaura regioselectivity

3-Bromo-5-morpholinopyridine: Application Scenarios


PIPK Inhibitor Synthesis

Medicinal chemistry teams developing PIPK inhibitors for oncology or inflammatory disease applications should procure 3-bromo-5-morpholinopyridine as the designated building block for chromenopyridine scaffold construction per WO 2019/126730 A1 . The compound provides the exact substitution pattern required for patent-specified synthetic routes, and substituting positional isomers will yield structurally distinct intermediates outside the claimed chemical space .

Kinase Inhibitor Library Construction

Medicinal chemistry programs developing ATP-competitive kinase inhibitors can utilize 3-bromo-5-morpholinopyridine as a core scaffold diversification point, wherein the C3 bromine undergoes Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids while the C5 morpholine maintains critical hinge-binding interactions [1]. This application is explicitly supported by WO 2013/041038 A1, which claims pyridine compounds incorporating this substructure as protein kinase inhibitors [1].

CNS Penetrant Lead Optimization

The compound's moderate lipophilicity (XLogP3 = 1.3, TPSA = 25.4 Ų) positions it favorably within CNS drug-like space compared to more polar analogs such as 3-bromo-5-(morpholinocarbonyl)pyridine (TPSA = 42.43 Ų, ΔTPSA = +17.03 Ų) [2]. Medicinal chemists optimizing for blood–brain barrier penetration should select 3-bromo-5-morpholinopyridine over amide-containing alternatives when the target profile demands lower TPSA and appropriate logP for passive CNS permeability [2].

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